molecular formula C37H71N7O10 B12382652 Myristoyl pentapeptide-4

Myristoyl pentapeptide-4

Cat. No.: B12382652
M. Wt: 774.0 g/mol
InChI Key: XLELDISCQSKJES-IPPMYLEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl pentapeptide-4 is a synthetic lipo-peptide, often used in cosmetic formulations. It is an ester of myristic acid attached to a pentapeptide sequence, specifically lysine-threonine-threonine-lysine-serine. This compound is known for its skin-conditioning properties and is widely used in anti-aging and skin-rejuvenation products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myristoyl pentapeptide-4 involves solid-phase peptide synthesis. The process begins with the activation of resin using dimethyl amide and ricinoleic acid. The amino acids, protected by fluorenylmethoxycarbonyl, are sequentially added to the resin. The sequence includes lysine, threonine, and serine. Myristoyl chloride is then added to form the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the final product meets cosmetic industry standards. The use of automated peptide synthesizers and high-performance liquid chromatography for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Myristoyl pentapeptide-4 primarily undergoes hydrolysis and esterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Myristic acid and the pentapeptide sequence.

    Esterification: this compound.

Mechanism of Action

Myristoyl pentapeptide-4 exerts its effects by stimulating the production of extracellular matrix components, such as collagen and elastin. It binds to specific receptors on fibroblasts, activating signaling pathways that lead to increased gene expression of these proteins. This results in improved skin elasticity, reduced wrinkles, and enhanced skin barrier function .

Comparison with Similar Compounds

Uniqueness: Myristoyl pentapeptide-4 is unique due to its myristic acid component, which enhances its ability to penetrate the skin and deliver the peptide sequence effectively. This results in better skin-conditioning properties compared to its non-lipid counterparts .

Properties

Molecular Formula

C37H71N7O10

Molecular Weight

774.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C37H71N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-21-30(48)40-27(19-15-17-22-38)34(50)43-32(26(3)47)36(52)44-31(25(2)46)35(51)41-28(20-16-18-23-39)33(49)42-29(24-45)37(53)54/h25-29,31-32,45-47H,4-24,38-39H2,1-3H3,(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t25-,26-,27+,28+,29+,31+,32+/m1/s1

InChI Key

XLELDISCQSKJES-IPPMYLEBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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